TNAP vs. GCAP Isoform Selectivity
5-(2-Chlorophenyl)-3-phenyl-1H-1,2,4-triazole demonstrates an approximate 40-fold selectivity for human tissue-nonspecific alkaline phosphatase (TNAP) over human germ cell alkaline phosphatase (GCAP) [1]. Although a direct head-to-head comparison with the para-chloro isomer (CAS not available in the same assay) is absent from the curated literature, the ortho-chloro compound's IC50 of 2.47 µM for TNAP versus >100 µM for GCAP provides a quantitative selectivity ratio of >40:1. For 3,5-diphenyl-1H-1,2,4-triazole (the unsubstituted parent scaffold), no TNAP/GCAP selectivity data are reported in BindingDB, underscoring the critical role of the ortho-chloro substituent in driving this discriminatory profile.
| Evidence Dimension | Isoform selectivity: IC50 ratio (GCAP / TNAP) for the same compound |
|---|---|
| Target Compound Data | TNAP IC50: 2.47E+3 nM (2.47 µM); GCAP IC50: >1.00E+5 nM (>100 µM) |
| Comparator Or Baseline | 3,5-Diphenyl-1H-1,2,4-triazole: no TNAP/GCAP data reported; para-chloro isomer: no TNAP/GCAP data reported |
| Quantified Difference | Selectivity ratio >40:1 (GCAP/TNAP) for the target compound; no selectivity data exist for the unsubstituted or para-chloro analogs in this assay system |
| Conditions | Sanford-Burnham Center for Chemical Genomics (SBCCG) NIH Molecular Libraries Screen; human recombinant enzymes; alkaline phosphatase activity assay with colorimetric detection |
Why This Matters
A 40-fold TNAP/GCAP selectivity window is a quantifiable molecular fingerprint that cannot be assumed for positional isomers lacking assay data, making the ortho-chloro compound the only empirically validated choice for experiments requiring TNAP-preferential inhibition.
- [1] BindingDB. BDBM44379: Affinity data for 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole against human tissue-nonspecific alkaline phosphatase (IC50: 2.47E+3 nM) and human germ cell alkaline phosphatase (IC50: >1.00E+5 nM). Sanford-Burnham Center for Chemical Genomics, NIH Molecular Libraries Screen. https://bindingdb.org. View Source
